6-vinyl-1H-indazole

Descripción general

Descripción

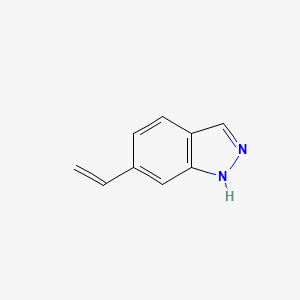

6-vinyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The vinyl group attached to the sixth position of the indazole ring imparts unique chemical properties to this compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-vinyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehyde with vinyl magnesium bromide followed by cyclization can yield this compound . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the vinyl group onto the indazole core .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, employing green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

6-vinyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

Reduction: The reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Dihydroindazole derivatives.

Substitution: Halogenated and sulfonated indazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

6-vinyl-1H-indazole serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules, making it valuable in the development of various chemical compounds. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and materials science.

Coordination Chemistry

In coordination chemistry, this compound can form stable complexes with transition metals. These complexes are often used in catalysis, where they can enhance reaction rates and selectivity.

Biological Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, one study identified a derivative that effectively suppressed tumor growth in mouse models without notable side effects .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness against protozoan infections such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) studies reveal that specific substituents enhance its activity against these microorganisms .

Medicinal Applications

Therapeutic Agent Development

Ongoing research aims to explore the therapeutic potential of this compound for treating various diseases, particularly cancer and infectious diseases. Its ability to interact with biological targets such as tyrosine kinases suggests it could serve as a multi-target inhibitor, which is advantageous for developing new anticancer therapies .

Anti-inflammatory Properties

Some derivatives of this compound have shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. This property could be beneficial for developing anti-inflammatory drugs .

Industrial Applications

Material Development

In industry, this compound is used in the synthesis of novel materials. Its derivatives can be incorporated into polymers or coatings to impart specific properties such as enhanced durability or chemical resistance.

Pharmaceutical Precursor

The compound serves as a precursor in pharmaceutical synthesis, facilitating the production of various drug candidates aimed at treating a range of medical conditions.

Table 1: Summary of Biological Activities of this compound Derivatives

Mecanismo De Acción

The mechanism of action of 6-vinyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The vinyl group may enhance its binding affinity to target proteins, thereby increasing its potency . Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

1H-indazole: The parent compound without the vinyl group.

6-methyl-1H-indazole: A similar compound with a methyl group instead of a vinyl group.

6-ethyl-1H-indazole: Another analog with an ethyl group at the sixth position.

Uniqueness

6-vinyl-1H-indazole stands out due to the presence of the vinyl group, which imparts unique reactivity and biological activity. The vinyl group can participate in additional chemical reactions, such as polymerization, which is not possible with its methyl or ethyl analogs . This makes this compound a valuable compound for various applications in research and industry .

Actividad Biológica

6-Vinyl-1H-indazole is a compound belonging to the indazole class, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a vinyl group attached to the 6-position of the indazole ring. The synthesis of this compound typically involves straightforward organic reactions such as cyclization and substitution processes. Notably, derivatives of indazole have been extensively studied for their pharmacological properties, making them a focal point for drug development.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. A study evaluated a series of 6-substituted amino-1H-indazole derivatives, revealing that several compounds demonstrated potent anti-proliferative activity against human cancer cell lines, including colorectal (HCT116), lung (A549), and breast cancer (MCF-7) cells. For instance, one derivative showed an IC50 value of 14.3 μM in HCT116 cells, indicating substantial cytotoxicity without affecting normal cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | HCT116 | 14.3 | Potent anti-proliferative activity |

| Derivative A | A549 | 20.5 | Moderate activity |

| Derivative B | MCF-7 | 25.0 | Lower potency compared to A |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Certain derivatives have shown promising activity against various pathogens, including bacteria and fungi. For example, some indazole derivatives demonstrated significant inhibition against Candida albicans and Giardia intestinalis, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Indazoles have also been recognized for their anti-inflammatory properties. Compounds derived from indazole structures have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In silico docking studies indicated that these compounds bind effectively to COX-2, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of indazole derivatives:

- Anticancer Screening : A comprehensive evaluation of various indazole derivatives revealed that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines. For instance, substituents at the C3 position of the indazole ring were critical for enhancing anti-proliferative activity .

- Mechanistic Insights : Investigations into the mechanisms underlying the anticancer effects of these compounds suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Structure-Activity Relationship (SAR) : The SAR studies indicate that the presence of electron-withdrawing groups at certain positions on the indazole ring enhances biological activity. For example, compounds with halogen substituents exhibited improved potency compared to their non-substituted counterparts .

Propiedades

IUPAC Name |

6-ethenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBYYFRAAIRKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.